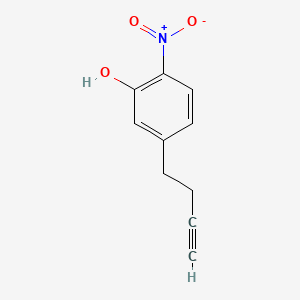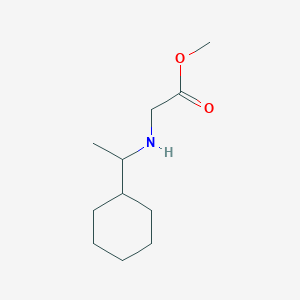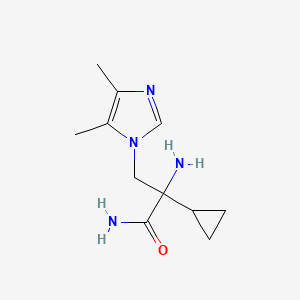
5-(But-3-yn-1-yl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(But-3-yn-1-yl)-2-nitrophenol: is an organic compound characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with a but-3-yn-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-yn-1-yl)-2-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the but-3-yn-1-yl group. One common method is the nitration of 2-hydroxyphenylacetylene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenol can then undergo a coupling reaction with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-(But-3-yn-1-yl)-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(But-3-yn-1-yl)-2-nitrophenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxyl groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitro group can be modified to create compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced stability or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the but-3-yn-1-yl group can participate in covalent bonding with nucleophiles, further modulating the compound’s effects.
Comparación Con Compuestos Similares
2-Nitrophenol: Lacks the but-3-yn-1-yl group, making it less versatile in synthetic applications.
4-Nitrophenol: Similar nitro and hydroxyl groups but different substitution pattern, leading to different reactivity.
5-(But-3-yn-1-yl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-(But-3-yn-1-yl)-2-nitrophenol is unique due to the presence of both the nitro and but-3-yn-1-yl groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5-but-3-ynyl-2-nitrophenol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-9(11(13)14)10(12)7-8/h1,5-7,12H,3-4H2 |
Clave InChI |
IAEDPJPMSBTXTM-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)



![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
